

HG-9-91-01: A Comprehensive Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-9-91-01 is a potent, ATP-competitive small molecule inhibitor of the Salt-Inducible Kinase (SIK) family of serine/threonine kinases, which includes SIK1, SIK2, and SIK3.[1][2][3] These kinases are members of the AMP-activated protein kinase (AMPK) family and play crucial roles in regulating various physiological processes, including macrophage polarization, gluconeogenesis, and lipogenesis, primarily through the phosphorylation and subsequent cytoplasmic sequestration of CREB-regulated transcription coactivators (CRTCs).[3][4][5] By inhibiting SIKs, HG-9-91-01 prevents the phosphorylation of CRTCs, allowing their translocation to the nucleus where they co-activate CREB-dependent gene transcription. This mechanism of action has generated significant interest in HG-9-91-01 as a tool compound for studying SIK signaling and as a potential therapeutic agent for inflammatory diseases and metabolic disorders. This technical guide provides an in-depth overview of the target selectivity profile of HG-9-91-01, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action.

Target Selectivity Profile

HG-9-91-01 exhibits high potency against all three SIK isoforms, with IC50 values in the low nanomolar range.[1][6][7] Its selectivity has been assessed against a panel of other kinases, revealing a degree of off-target activity, particularly against kinases possessing a threonine residue at the gatekeeper position.



Primary Targets: Salt-Inducible Kinases (SIKs)

The inhibitory potency of **HG-9-91-01** against the three SIK isoforms is summarized in the table below.

Target	IC50 (nM)	Assay Type
SIK1	0.92	Cell-free
SIK2	6.6	Cell-free
SIK3	9.6	Cell-free
Data sourced from multiple		

Data sourced from multiple references.[1][2][6]

Off-Target Selectivity

While highly potent against SIKs, **HG-9-91-01** has been shown to inhibit other kinases.[8] It is notably selective against other members of the AMPK-related kinase subfamily.[3] The table below summarizes the known off-target activities of **HG-9-91-01**. Quantitative IC50 values for some noted off-targets are not readily available in public literature; however, qualitative descriptions of inhibition have been reported.

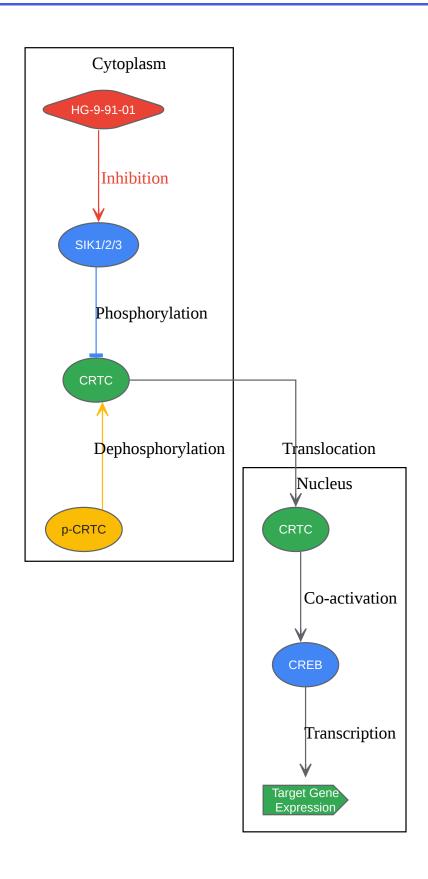
Target	IC50 (nM)	Assay Type
NUAK2	145	In vitro kinase assay
AMPK	4500	Cell-free assay
Src family (Src, Lck, Yes)	Not Reported	-
ВТК	Not Reported	-
FGFRs	Not Reported	-
Ephrin receptors	Not Reported	-
Data sourced from multiple references.[1][8]		



Mechanism of Action: SIK Signaling Pathway

HG-9-91-01 functions by competitively binding to the ATP-binding pocket of SIKs.[1] This prevents the SIK-mediated phosphorylation of CRTCs. In their unphosphorylated state, CRTCs can translocate from the cytoplasm to the nucleus, where they bind to and co-activate the transcription factor CREB, leading to the expression of CREB-target genes.





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Caption: SIK inhibition by **HG-9-91-01** leads to CRTC dephosphorylation and nuclear translocation.

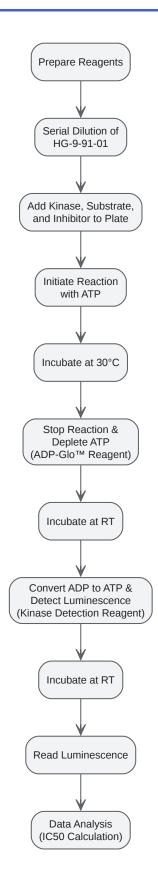
Experimental Protocols

The following provides a detailed methodology for a typical in-vitro kinase inhibition assay to determine the IC50 value of **HG-9-91-01**. This protocol is based on the principles of the ADP- Glo^{TM} Kinase Assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

- 1. Objective: To determine the concentration of **HG-9-91-01** required to inhibit 50% of the activity of a target kinase (e.g., SIK1, SIK2, SIK3).
- 2. Materials:
- Recombinant human kinase (e.g., SIK1, SIK2, or SIK3)
- Kinase-specific peptide substrate
- HG-9-91-01
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- · Multichannel pipettes
- Plate reader capable of measuring luminescence
- 3. Experimental Workflow:





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Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.



4. Detailed Procedure:

- Reagent Preparation:
 - Prepare a stock solution of HG-9-91-01 in 100% DMSO.
 - Prepare the kinase reaction buffer.
 - Prepare working solutions of the kinase and substrate in the reaction buffer.
 - Prepare a working solution of ATP in the reaction buffer. The final ATP concentration in the assay should be at or near the Km for the specific kinase.

Assay Protocol:

- Perform serial dilutions of the HG-9-91-01 stock solution in kinase reaction buffer. Include a DMSO-only control (vehicle control).
- Add the diluted HG-9-91-01 or vehicle control to the wells of the assay plate.
- Add the kinase and substrate mixture to each well.
- \circ Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume is typically 5-25 μ L.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the kinase reaction by adding a volume of ADP-Glo™ Reagent equal to the reaction volume.
- Incubate the plate at room temperature for 40 minutes to ensure complete ATP depletion.
- Add a volume of Kinase Detection Reagent equal to twice the initial reaction volume. This
 reagent converts the ADP generated by the kinase reaction into ATP and provides the
 luciferase/luciferin for the detection reaction.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.



- Measure the luminescence using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a nokinase control as 0% activity.
 - Plot the normalized kinase activity as a function of the logarithm of the HG-9-91-01 concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

HG-9-91-01 is a highly potent inhibitor of the SIK family of kinases. Its selectivity profile indicates some off-target activity, particularly against kinases with a threonine gatekeeper residue. Researchers utilizing **HG-9-91-01** as a chemical probe should be mindful of these potential off-target effects and consider using appropriate controls to ensure the observed phenotypes are attributable to SIK inhibition. The provided experimental protocol offers a robust method for quantifying the inhibitory activity of **HG-9-91-01** and similar compounds. Further characterization of its kinome-wide selectivity will be beneficial for its continued use in both basic research and drug development.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. apexbt.com [apexbt.com]



- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. HG-9-91-01 | SIK | TargetMol [targetmol.com]
- 8. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [HG-9-91-01: A Comprehensive Target Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607947#hg-9-91-01-target-selectivity-profile]

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